molecular formula C9H20N4O5S B13155597 Amidinomycin sulfate CAS No. 74984-58-0

Amidinomycin sulfate

Cat. No.: B13155597
CAS No.: 74984-58-0
M. Wt: 296.35 g/mol
InChI Key: NMHDSMZGHKDICJ-HHQFNNIRSA-N
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Description

Amidinomycin sulfate is a useful research compound. Its molecular formula is C9H20N4O5S and its molecular weight is 296.35 g/mol. The purity is usually 95%.
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Biological Activity

Amidinomycin sulfate is an antibiotic compound derived from Streptomyces flavochromogenes, notable for its activity against certain Gram-positive bacteria. This article explores its biological activity, including antimicrobial efficacy, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C9H18N4O
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 3572-60-9
  • Solubility : Soluble in water; insoluble in methanol, ethanol, and acetone.
  • Melting Point : 188-285 °C (dec.) .

Antimicrobial Activity

This compound exhibits selective antimicrobial properties primarily against Gram-positive bacteria. Its effectiveness varies depending on the bacterial strain and the specific stereochemical configuration of its derivatives.

Table 1: Antimicrobial Activity Spectrum

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Bacillus subtilis32 µg/mL
Staphylococcus aureus16 µg/mL
Micrococcus luteus64 µg/mL

Structure-Activity Relationship (SAR)

Research indicates that the biological activity of amidinomycin is influenced by its stereochemistry and the presence of specific functional groups. A study by Sung et al. (1997) demonstrated that variations in the molecular structure significantly affect the antimicrobial potency against various bacterial strains. The study employed agar diffusion tests and Bouillon serial dilution assays to evaluate the effectiveness of different stereoisomers .

Key Findings:

  • The presence of hydrophobic groups enhances antibacterial activity.
  • Specific configurations of functional groups can lead to increased lipophilicity, improving membrane penetration and efficacy against bacteria.

Case Studies

Several studies have explored the therapeutic potential of this compound in various contexts:

  • Antiviral Properties :
    Korshin et al. (2013) synthesized derivatives structurally related to amidinomycin, demonstrating significant in vitro activity against influenza A virus (H3N2) with lower cytotoxicity compared to standard antiviral treatments . These findings suggest that amidinomycin derivatives may serve as promising candidates for antiviral drug development.
  • In Vivo Efficacy :
    In an animal model study, mice treated with amidinomycin at a dosage of 18 mg/kg exhibited a notable survival rate when infected with Staphylococcus aureus, indicating potential for clinical applications in treating bacterial infections . However, toxicity was observed at higher doses, necessitating further investigation into safe therapeutic ranges.
  • Comparative Studies :
    A comparative study involving new eremomycin aminoalkylamides showed that modifications similar to those in amidinomycin could enhance antibacterial efficacy against resistant strains while maintaining activity against susceptible ones . This highlights the importance of ongoing research into structural modifications to optimize antibiotic effectiveness.

Properties

CAS No.

74984-58-0

Molecular Formula

C9H20N4O5S

Molecular Weight

296.35 g/mol

IUPAC Name

(1R,3S)-3-amino-N-(3-amino-3-iminopropyl)cyclopentane-1-carboxamide;sulfuric acid

InChI

InChI=1S/C9H18N4O.H2O4S/c10-7-2-1-6(5-7)9(14)13-4-3-8(11)12;1-5(2,3)4/h6-7H,1-5,10H2,(H3,11,12)(H,13,14);(H2,1,2,3,4)/t6-,7+;/m1./s1

InChI Key

NMHDSMZGHKDICJ-HHQFNNIRSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)NCCC(=N)N)N.OS(=O)(=O)O

Canonical SMILES

C1CC(CC1C(=O)NCCC(=N)N)N.OS(=O)(=O)O

Origin of Product

United States

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